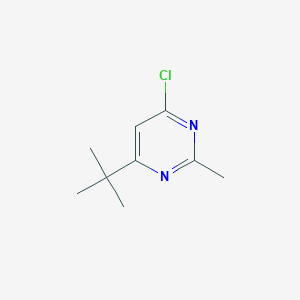

4-(Tert-butyl)-6-chloro-2-methylpyrimidine

CAS No.: 128939-55-9

Cat. No.: VC2237475

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128939-55-9 |

|---|---|

| Molecular Formula | C9H13ClN2 |

| Molecular Weight | 184.66 g/mol |

| IUPAC Name | 4-tert-butyl-6-chloro-2-methylpyrimidine |

| Standard InChI | InChI=1S/C9H13ClN2/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3 |

| Standard InChI Key | BJVQICAUCNKUNU-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)C(C)(C)C |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)C(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Structure and Properties

4-(Tert-butyl)-6-chloro-2-methylpyrimidine features a pyrimidine core with systematic substitutions that define its chemical behavior. While exact property data for this specific compound is limited in the available literature, we can draw inferences from structurally related compounds. For instance, the closely related compound 4-tert-butyl-6-chloro-2-(chloromethyl)pyrimidine has a molecular formula of C9H12Cl2N2 and displays specific physicochemical characteristics .

Based on structural analysis and comparison with similar compounds, the following molecular characteristics can be anticipated:

-

Molecular Weight: Approximately 196.67 g/mol

-

Chemical Formula: C9H13ClN2

-

Structure: A pyrimidine ring with tert-butyl, chloro, and methyl substituents

Physical and Chemical Properties

The physical properties of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine can be estimated by examining similar compounds. For comparison, 5-butyl-6-chloro-2-methylpyrimidin-4-amine, which shares the core structure but has different substituents, exhibits the following properties:

Based on structural similarities and established principles of organic chemistry, 4-(Tert-butyl)-6-chloro-2-methylpyrimidine likely exhibits:

-

Appearance: Crystalline solid at room temperature

-

Solubility: Limited water solubility, but good solubility in organic solvents like methylene chloride and tetrahydrofuran

-

Stability: Relatively stable under standard conditions, with sensitivity to strong oxidizing agents

Spectroscopic Characteristics

The structural identification and purity assessment of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine typically involve various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for:

-

Tert-butyl protons (typically a singlet at approximately δ 1.3-1.4 ppm)

-

Methyl protons at position 2 (singlet around δ 2.5-2.7 ppm)

-

Aromatic proton at position 5 (singlet at approximately δ 7.0-7.5 ppm)

-

-

-

Mass Spectrometry:

-

Expected molecular ion peak at m/z approximately 196 (M+)

-

Fragmentation pattern likely showing loss of the tert-butyl group and other characteristic fragments

-

-

IR Spectroscopy:

-

Characteristic bands for C=N stretching (approximately 1600-1500 cm⁻¹)

-

C-Cl stretching (approximately 750-700 cm⁻¹)

-

Synthesis Methods and Approaches

General Synthetic Pathways

The synthesis of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine would typically follow established methods for preparing substituted pyrimidines. Based on synthetic approaches used for similar compounds, several potential routes can be proposed:

-

Nucleophilic substitution on a suitable dichloropyrimidine precursor:

-

Starting with 4,6-dichloro-2-methylpyrimidine

-

Selective substitution of the more reactive 4-position with a tert-butyl nucleophile

-

Control of reaction conditions to prevent substitution at position 6

-

-

Building the pyrimidine ring with preinstalled substituents:

-

Condensation reactions involving appropriately substituted precursors

-

Cyclization to form the pyrimidine ring with the desired substitution pattern

-

Reaction Conditions and Considerations

Based on the synthesis of related chloropyrimidine derivatives, the following reaction conditions might be employed:

-

Use of strong bases such as sodium hydride (NaH) to generate reactive nucleophiles

-

Employment of organometallic reagents (e.g., n-butyllithium) for introducing the tert-butyl group

-

Control of temperature (potentially at low temperatures like -78°C) to enhance selectivity

-

Use of polar aprotic solvents such as THF for nucleophilic substitution reactions

-

Purification techniques including extraction with methylene chloride and column chromatography

A potential synthetic route might involve:

-

Starting with 2-methyl-4,6-dichloropyrimidine

-

Selective substitution at position 4 using tert-butyllithium or a Grignard reagent

-

Careful control of reaction conditions to maintain the chlorine at position 6

-

Purification through appropriate extraction and chromatographic techniques

Related Compounds and Structural Analogs

Structural Comparison with Analogs

Several structurally related compounds appear in the scientific literature, providing insight into the potential properties and applications of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine:

-

4-tert-butyl-6-chloro-2-(chloromethyl)pyrimidine:

-

5-butyl-6-chloro-2-methylpyrimidin-4-amine:

-

tert-Butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate:

Structure-Activity Relationships

The biological activity of pyrimidine derivatives is highly dependent on their substitution pattern:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume